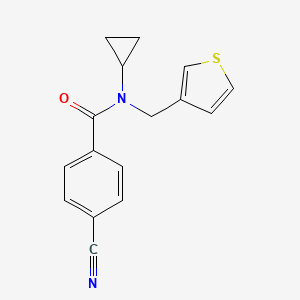

4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a cyano group, a cyclopropyl group, and a thiophen-3-ylmethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

Thiophen-3-ylmethyl Substitution: The thiophen-3-ylmethyl group can be added via a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzamides.

科学研究应用

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds, including those similar to 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, exhibit antiviral properties. For instance, research into small molecule inhibitors has shown that structurally related compounds can inhibit the entry of viruses such as Ebola and Marburg. These inhibitors work by targeting specific viral proteins, thus preventing the virus from entering host cells .

Antifungal Activity

The compound has also been investigated for its antifungal properties. A study demonstrated that certain benzamide derivatives, including those with thiophene substitutions, showed promising fungicidal activity against various fungal pathogens. Specifically, compounds with similar structures exhibited higher efficacy compared to commercial fungicides in greenhouse trials against cucumber downy mildew (Pseudoperonospora cubensis), indicating their potential as agricultural fungicides .

Fungicidal Efficacy

Field trials have highlighted the effectiveness of this compound as a fungicide. In tests against cucumber downy mildew, formulations containing this compound demonstrated superior control efficacies compared to established fungicides like flumorph and mancozeb. The compound achieved control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L respectively .

| Compound | Control Efficacy (%) | Concentration (mg/L) |

|---|---|---|

| This compound | 70% | 100 |

| This compound | 79% | 200 |

| Flumorph | 56% | 200 |

| Mancozeb | 76% | 1000 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for this compound reveal that modifications on the thiophene ring significantly influence its antifungal activity. The presence of specific substituents enhances the compound's ability to target fungal pathogens effectively, suggesting avenues for further optimization .

Future Directions and Case Studies

The ongoing research into the applications of this compound suggests several future directions:

- Optimization for Enhanced Activity : Further structural modifications could lead to compounds with improved potency and selectivity against specific pathogens.

- Broader Spectrum Testing : Expanding testing to include a wider range of fungal and viral pathogens will help establish the full potential of this compound.

作用机制

The mechanism of action of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyano group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions, contributing to the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- 4-cyano-N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide

- 4-cyano-N-cyclopropyl-N-(thiophen-4-ylmethyl)benzamide

Uniqueness

4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its electronic properties and reactivity compared to its isomers. This positional difference can result in variations in biological activity and material properties, making it a distinct and valuable compound for research and development.

生物活性

4-Cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications.

- Chemical Formula : C16H14N2OS

- Molecular Weight : 282.36 g/mol

- CAS Number : 1210906-48-1

- Structure : The compound features a cyano group, a cyclopropyl moiety, and a thiophen-3-ylmethyl substituent attached to a benzamide backbone.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in a study evaluating its effects on breast cancer cell lines, the compound demonstrated IC50 values comparable to established chemotherapeutic agents such as cisplatin .

The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Studies have shown that it activates caspase pathways, leading to programmed cell death. Additionally, it has been observed to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzamide compounds, including this compound, may possess antimicrobial properties. In vitro assays have indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

Case Studies

- Cytotoxic Evaluation : A study conducted on various derivatives of benzamides highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound was administered at doses ranging from 5 to 20 mg/kg, showing dose-dependent inhibition of tumor growth with minimal toxicity observed in normal tissues .

- Antimicrobial Study : Another investigation focused on the antimicrobial potential of this compound against clinical isolates of resistant bacterial strains. The results indicated that the compound could serve as a lead for developing new antibiotics, particularly against strains resistant to conventional treatments .

属性

IUPAC Name |

4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-9-12-1-3-14(4-2-12)16(19)18(15-5-6-15)10-13-7-8-20-11-13/h1-4,7-8,11,15H,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPTXSCBGYGPKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。